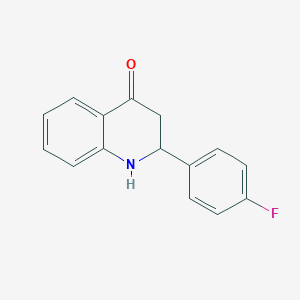

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” is identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators . It’s a part of the class of organic compounds known as phenylimidazoles .

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using techniques like X-ray diffraction and density functional theory (DFT) at B3LYP/6-31G(d,p) basis set . The geometrical structure was optimized and in-depth structural analysis on bond lengths and bond angles was discussed .Applications De Recherche Scientifique

Novel Antagonists and Inhibitors

- Research has identified derivatives of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone as potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists for pain treatment, highlighting improved pharmacokinetic properties over existing prototypes (Kawai et al., 2007).

- Fluorinated derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, demonstrating that specific modifications can inhibit tubulin polymerization and effectively impede cancer cell growth (Řehulka et al., 2020).

Chemical Synthesis and Characterization

- The synthesis and characterization of novel 1–4 quinolinone structures with different ligands for applications across pharmacy, medicine, and engineering have been explored, demonstrating the compound's versatility as a building block in organic synthesis (Michelini et al., 2019).

- A methodology for the preparation of pyrazolo[4,3-c]quinolinones starting from 2-substituted-5-(2-fluorophenyl)-3-oxo-2,4-dihydro-3H-pyrazol-3-ones has been developed, showcasing the compound's utility in generating complex heterocyclic systems (Beshore et al., 2010).

Biological and Pharmacological Applications

- Diastereomeric quinolinone alkaloids derived from marine sources have shown moderate specificity against tumor cell lines, indicating potential for anticancer drug development (He et al., 2005).

- The development of novel antidepressant drugs incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold has been investigated, demonstrating significant effects on the central nervous system and highlighting the compound's potential in treating depression (Oshiro et al., 2000).

Antimicrobial and Antiproliferative Activities

- Novel quinazolinones and thiazolidinone motifs have been synthesized, displaying remarkable in vitro antimicrobial potency, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2013).

- Synthesis and evaluation of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their esters have been conducted, revealing cytotoxic activity against several cancer cell lines and providing insights into structure-activity relationships (Soural et al., 2006).

Propriétés

IUPAC Name |

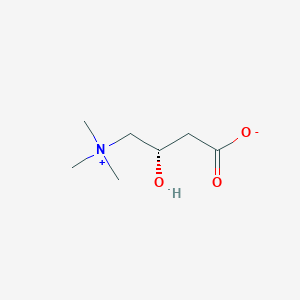

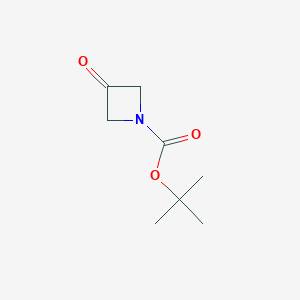

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCOFMBOJBRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587801 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone | |

CAS RN |

155370-03-9 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.